![molecular formula C18H11ClN2O B2769956 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile CAS No. 866048-90-0](/img/structure/B2769956.png)
2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Structural and Optical Properties in Thin Films
Research on derivatives structurally related to 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile, such as 4H-pyrano[3, 2-c] quinoline derivatives, has highlighted their significant structural and optical properties when formed into thin films. These compounds exhibit polycrystalline forms that, upon thermal deposition, become nanocrystallites dispersed in an amorphous matrix. Optical properties determined through spectrophotometer measurements reveal insights into their electron transition types, molar extinction coefficient, and other optical parameters, making them potential candidates for various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Biological Activity
Another aspect of research focused on the synthesis of biologically active compounds structurally related to 2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile. For instance, compounds incorporating the 4-hydroxyphenylthio moiety have been synthesized and showed promising antibacterial and antifungal activities. These studies suggest potential pharmacological applications of these compounds, highlighting the versatility of the core chemical structure in medicinal chemistry (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Spectroscopic Analysis and Photophysical Properties
Research into the structural features and spectroscopic analysis of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, reveals detailed insights into their optical properties. These studies include X-ray analysis, IR, NMR, and electronic spectroscopy, alongside UV–vis absorption and fluorescence spectroscopy. The detailed analysis provides a foundation for understanding the electronic and photophysical behavior of these compounds, potentially guiding their application in materials science and photovoltaic devices (Jukić, Cetina, Halambek, & Ugarković, 2010).
DFT and TD-DFT/PCM Calculations
Further research utilizing DFT and TD-DFT/PCM calculations on derivatives shows the evaluation of molecular structure, spectroscopic characterization, and the investigation into NLO and NBO analyses. These computational studies offer a deep understanding of the electronic structure, reactivity, and optical properties of such compounds, supporting their potential use in the development of new materials with specific electronic or optical functionalities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenoxy)-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-6-8-17(9-7-16)22-18-14(11-20)10-15(12-21-18)13-4-2-1-3-5-13/h1-10,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZFBKYEOPIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-5-phenylpyridine-3-carbonitrile |
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